methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride
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Overview
Description
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound has shown potential in various scientific research applications, including medicinal chemistry, due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Hydrazine Coupling Reaction: One common synthetic route involves the reaction of 3-methyl-1H-pyrazol-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the target compound.
Reduction of Pyrazole Derivatives: Another method involves the reduction of 3-methyl-1H-pyrazol-4-carbaldehyde derivatives using lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts, such as palladium on carbon (Pd/C), can enhance the efficiency of the reduction reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: Substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Pyrazole-4-carboxylic acids and their derivatives.
Reduction Products: Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine.
Substitution Products: Substituted pyrazoles with different functional groups.
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to exhibit cytotoxicity on several human cell lines .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide variety of biological activities .
Result of Action
Some pyrazole derivatives have demonstrated cytotoxicity on several human cell lines .
Scientific Research Applications
Chemistry: Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It has shown promise in medicinal chemistry, with research exploring its use as a lead compound for drug development. Industry: The compound is used in the synthesis of various agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Methyl(3-methyl-1H-pyrazol-4-yl)acrylate: A related compound with an acrylate group instead of an amine group.
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Another pyrazole derivative with a ketone functional group.
Uniqueness: Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is unique due to its amine functionality, which imparts different chemical and biological properties compared to its acrylate and ketone counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5-6(3-7-2)4-8-9-5;;/h4,7H,3H2,1-2H3,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNHYQJSOINHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909327-84-9 |
Source
|
Record name | methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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